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Compound of Interest

Compound Name: 4-Azaspiro[2.5]octan-5-one

Cat. No.: B1365178

An In-depth Technical Guide Topic: Reactivity of the spiro-lactam in 4-Azaspiro[2.5]octan-5-
one Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Azaspiro[2.5]octan-5-one is a unique heterocyclic compound characterized by a d-lactam
ring fused to a cyclopropane moiety via a spirocyclic junction. This structural arrangement
imparts a distinct combination of conformational rigidity and inherent ring strain, making its
lactam core a site of significant and nuanced reactivity. This guide provides a detailed
exploration of the chemical behavior of this spiro-lactam, moving beyond simple reaction lists to
explain the underlying principles governing its transformations. We will dissect the influence of
the spiro-cyclopropyl group on the lactam's stability and reactivity, presenting field-proven
insights into key reactions such as N-functionalization, carbonyl reduction, and ring-opening.
This document is intended to serve as a practical and authoritative resource for scientists
leveraging this scaffold in medicinal chemistry and synthetic applications.

The Unique Architecture of 4-Azaspiro[2.5]octan-5-
one

The synthetic and therapeutic potential of spirocyclic systems is widely recognized, offering a
three-dimensional architecture that can improve the physicochemical properties and
pharmacological profiles of drug candidates.[1] 4-Azaspiro[2.5]octan-5-one is an exemplar of
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this molecular class, merging the well-established lactam pharmacophore with a strained
cyclopropane ring.

Structural Features: The Lactam and the Spiro-
Cyclopropane

The core of the molecule consists of a six-membered piperidin-2-one (d-lactam) ring. The
defining feature is the spiro-fusion of a cyclopropane ring at the C3 position of the lactam. This
has two major consequences:

o Conformational Rigidity: The spiro-center locks the conformation of the adjacent carbon,
reducing the molecule's flexibility compared to a simple substituted lactam. This has
profound implications in drug design for entropy-favored binding to biological targets.

e Ring Strain: The cyclopropane ring possesses significant torsional and angle strain. This
strain can influence the electronic properties of the adjacent lactam carbonyl, potentially
increasing its electrophilicity and susceptibility to nucleophilic attack.

Physicochemical Properties

A summary of the key computed properties for 4-Azaspiro[2.5]octan-5-one is provided below.
This data is essential for designing reaction conditions, purification strategies, and for
computational modeling studies.

Property Value Source

Molecular Formula C7H1:NO PubChem CID: 11665409[2]
Molecular Weight 125.17 g/mol PubChem CID: 11665409[2]
Monoisotopic Mass 125.08406 Da PubChem CID: 11665409[2]
XlogP (Predicted) 0.3 PubChem CID: 11665409[2]
Hydrogen Bond Donor Count 1 PubChem CID: 11665409[2]

Hydrogen Bond Acceptor
Count 1 PubChem CID: 11665409[2]
oun
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Relevance in Medicinal Chemistry

Lactams are privileged structures in drug discovery, present in a vast array of approved drugs.
[3] Spiro-lactams, in particular, are of significant interest due to their structural complexity and
biological activities, which include antimicrobial, anticancer, and cholesterol absorption
inhibition properties.[1][4][5] The 6-azaspiro[2.5]octane scaffold, a close analogue, has been
successfully utilized to develop potent small-molecule agonists for the GLP-1 receptor,
highlighting the therapeutic potential of this spirocyclic system.[6]

The Spiro-Lactam Core: A Hub of Reactivity

The reactivity of 4-Azaspiro[2.5]octan-5-one is dominated by the interplay between the amide
functionality of the lactam and the unique steric and electronic contributions of the spiro-
cyclopropane ring.

Overview of Reactive Sites

The molecule presents several key sites for chemical modification, each with distinct reactivity
profiles. Understanding these sites is fundamental to planning synthetic transformations.

Caption: Key reactive centers in 4-Azaspiro[2.5]octan-5-one.

Key Transformations of the Lactam Ring

The following sections detail the principal reactions involving the spiro-lactam core, supported
by mechanistic insights and representative protocols.

N-Functionalization (Alkylation, Acylation)

Causality: The nitrogen atom of the lactam is a versatile handle for introducing substituents.
Deprotonation with a suitable base (e.g., NaH, KHMDS) generates a nucleophilic amide anion
that can readily react with various electrophiles. The choice of base is critical; strong, non-
nucleophilic bases are preferred to avoid competitive attack at the carbonyl carbon.

Protocol: N-Benzylation of 4-Azaspiro[2.5]octan-5-one

o Preparation: To a solution of 4-Azaspiro[2.5]octan-5-one (1.0 eq) in anhydrous
Dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere at 0 °C, add Sodium Hydride
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(NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

e Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room
temperature and stir for an additional 1 hour until gas evolution ceases.

 Alkylation: Cool the reaction mixture back to 0 °C and add Benzyl Bromide (1.1 eq)
dropwise.

o Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours,
monitoring by TLC or LC-MS for the disappearance of the starting material.

o Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NHa4Cl
solution. Extract the aqueous layer with Ethyl Acetate (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous NazSOa4, filter,
and concentrate under reduced pressure. Purify the crude product by flash column
chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the N-benzylated
product.

Carbonyl Group Reduction

Causality: The complete reduction of the amide carbonyl to a methylene group is a powerful
transformation, converting the lactam into the corresponding saturated amine (4-
Azaspiro[2.5]octane). This reaction requires a potent reducing agent, typically a metal hydride
like Lithium Aluminum Hydride (LiAlH4). The reaction proceeds via a complex with the carbonyl
oxygen, followed by hydride delivery and subsequent cleavage of the C-O bond. This method is
employed in the synthesis of related diaza- and oxa-spirocycles.[7][8]

Experimental Workflow: Reduction of the Lactam Carbonyl
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Caption: Workflow for the LiAlH4 reduction of 4-Azaspiro[2.5]octan-5-one.
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Lactam Ring-Opening Reactions

Causality: The amide bond of the lactam, while generally stable, can be cleaved under forcing
conditions. The inherent ring strain of the six-membered ring, potentially exacerbated by the
spiro-cyclopropane, makes it susceptible to hydrolytic or nucleophilic ring-opening. Such
reactions are crucial for converting the cyclic scaffold into linear amino acid derivatives.

e Basic Hydrolysis: Under strong basic conditions (e.g., NaOH, reflux), the hydroxide ion
attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then
collapses, cleaving the C-N bond to yield the sodium salt of 1-(aminomethyl)cyclopropane-1-
acetic acid after protonation of the nitrogen.

 Acidic Hydrolysis: In strong acid (e.g., HCI, H2S0Oa4), the carbonyl oxygen is first protonated,
which significantly increases the carbonyl carbon's electrophilicity. A water molecule can then
attack, leading to a similar tetrahedral intermediate and subsequent ring-opening. Care must
be taken as harsh acidic conditions could potentially lead to the opening of the strained
cyclopropane ring.[9]

Mechanism: Base-Catalyzed Ring Opening (Hydrolysis)

4-Azaspiro[2.5]octan-5-one
Tetrahedral Intermediate C-N Bond Cleavage Ring-Opened
Carboxylate/Amine

Protonation
° 1-(aminomethyl)cyclopropane-
1-acetic acid
HsO*
(Work-up)

Click to download full resolution via product page

Caption: Simplified mechanism of base-catalyzed hydrolysis.

Synthetic Utility and Outlook
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4-Azaspiro[2.5]octan-5-one is more than a mere curiosity; it is a versatile building block for
constructing complex molecules with defined three-dimensional shapes. The reactivity of its
spiro-lactam core allows for three distinct synthetic trajectories:

» Scaffold Elaboration: Using the lactam nitrogen and a-carbon as points for functionalization
to build a library of decorated spirocycles.

o Scaffold Transformation: Reducing the lactam to access the corresponding saturated spiro-
amine, a valuable scaffold for further derivatization.

o Scaffold Deconstruction: Employing ring-opening reactions to synthesize unique, non-cyclic
amino acids containing a 1,1-disubstituted cyclopropane motif.

The continued exploration of this and related spiro-lactam systems will undoubtedly unlock new
opportunities in drug discovery, providing novel scaffolds that can address challenging
biological targets. The insights and protocols provided in this guide serve as a foundational
resource for researchers aiming to harness the unique reactivity of this promising chemical
entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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